TVB-3166

Vue d'ensemble

Description

TVB-3166 est un inhibiteur puissant et sélectif de la synthétase des acides gras, une enzyme qui joue un rôle crucial dans la synthèse des acides gras. La synthétase des acides gras est surexprimée dans de nombreux types de cellules cancéreuses, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse. This compound a montré des propriétés anticancéreuses significatives, en particulier en inhibant la croissance de diverses lignées de cellules cancéreuses et de xénogreffes tumorales .

Méthodes De Préparation

La synthèse de TVB-3166 implique plusieurs étapes, y compris la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle sont propriétaires et ne sont pas entièrement divulguées dans le domaine public. il est connu que la synthèse implique l'utilisation de techniques avancées de chimie organique et de conditions de réaction strictes pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

TVB-3166 subit principalement des réactions liées à son rôle d'inhibiteur de la synthétase des acides gras. Il interagit avec le site actif de l'enzyme, ce qui conduit à l'inhibition de la synthèse des acides gras. Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques. Le principal produit formé à partir de son interaction avec la synthétase des acides gras est l'inhibition de l'activité de l'enzyme, ce qui conduit à une réduction de la synthèse des acides gras dans les cellules cancéreuses .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications potentielles dans la thérapie anticancéreuse. Il a montré des résultats prometteurs dans des modèles précliniques de divers cancers, y compris le cancer du poumon non à petites cellules, le mélanome et le cancer du sein. Le composé s'est avéré induire l'apoptose, inhiber la prolifération cellulaire et réduire la croissance tumorale in vivo. De plus, this compound a été étudié pour son potentiel à prévenir la S-acylation des protéines de pointe virales, ce qui pourrait avoir des implications pour les thérapies antivirales .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la synthétase des acides gras, une enzyme responsable de la synthèse des acides gras à longue chaîne. En se liant au site actif de l'enzyme, this compound empêche la conversion de l'acétyl-coenzyme A et du malonyl-coenzyme A en acide palmitique. Cette inhibition perturbe le métabolisme lipidique dans les cellules cancéreuses, conduisant à l'apoptose et à une réduction de la prolifération cellulaire. Le composé affecte également diverses voies de signalisation, y compris celles impliquées dans la régulation du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

TVB-3166 inhibits FASN, leading to reduced cell viability and proliferation in cancer cell lines. The inhibition of FASN has been shown to induce apoptosis and alter lipid metabolism, which is critical for cancer cell survival.

Case Studies

- Oral Squamous Cell Carcinoma (OSCC)

- Breast and Prostate Cancer

- Colorectal Cancer (CRC)

Antiviral Applications

Mechanism of Action

this compound's inhibition of FASN also extends to viral infections. By disrupting lipid metabolism, it limits the replication and spread of certain viruses.

Case Studies

- Respiratory Syncytial Virus (RSV)

- SARS-CoV-2

Summary Table of Applications

Mécanisme D'action

The mechanism of action of TVB-3166 involves the inhibition of fatty acid synthase, an enzyme responsible for the synthesis of long-chain fatty acids. By binding to the enzyme’s active site, this compound prevents the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitic acid. This inhibition disrupts the lipid metabolism in cancer cells, leading to apoptosis and reduced cell proliferation. The compound also affects various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

TVB-3166 fait partie d'une classe d'inhibiteurs de la synthétase des acides gras qui comprend des composés tels que TVB-2640, TVB-3664 et l'orlistat. Comparé à ces composés, this compound a montré une cytotoxicité et une sélectivité supérieures dans les modèles précliniques du cancer. Il a démontré de forts effets antitumoraux et un profil de sécurité favorable. La structure unique de this compound lui permet d'inhiber efficacement la synthétase des acides gras sans effets hors cible significatifs, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .

Activité Biologique

TVB-3166 is a potent, reversible, and selective inhibitor of fatty acid synthase (FASN), a key enzyme involved in de novo lipogenesis, which is often upregulated in various cancers. This article explores the biological activity of this compound, focusing on its anti-tumor effects, mechanisms of action, and potential clinical applications based on diverse research findings.

This compound operates primarily by inhibiting FASN, leading to reduced fatty acid synthesis. This inhibition triggers multiple downstream effects:

- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in tumor cells without significantly affecting normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

- Impact on Oncogenic Pathways : The compound disrupts critical signaling pathways such as PI3K–AKT–mTOR and β-catenin, both of which are vital for tumor cell growth and survival. This disruption further contributes to the anti-tumor efficacy observed in various cancer models .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity across various cancer cell lines. For example:

- Colorectal Cancer (CRC) : A panel of 13 CRC cell lines treated with this compound showed a wide range of sensitivity, with some lines exhibiting substantial reductions in cell viability. Notably, high levels of FASN expression correlated with increased sensitivity to the inhibitor .

- Non-Small Cell Lung Cancer (NSCLC) : In patient-derived xenograft (PDX) models of NSCLC, this compound treatment resulted in decreased tumor growth and alterations in lipid metabolism associated with sensitivity to FASN inhibition .

In Vivo Studies

This compound has also been evaluated in vivo using xenograft models:

- Xenograft Tumor Growth : Administration of this compound resulted in dose-dependent inhibition of tumor growth in mouse models. The compound was well-tolerated at effective doses, indicating its potential for clinical use .

Case Studies

- Breast Cancer : In triple-negative breast cancer (TNBC) models, this compound was found to significantly reduce tumor cell motility and invasion. It also demonstrated enhanced efficacy when combined with other chemotherapeutic agents .

- Respiratory Syncytial Virus (RSV) : Beyond its anti-cancer properties, this compound exhibited antiviral activity against RSV by reducing viral spread and intracellular levels of viral proteins in infected cells. This suggests a broader therapeutic potential for the compound beyond oncology .

Data Table: Summary of Biological Activity

Clinical Implications

The promising preclinical data suggest that this compound could be an effective therapeutic option for various cancers characterized by high FASN expression. Ongoing clinical trials are necessary to further evaluate its safety and efficacy in human subjects, particularly in solid tumors such as breast and colorectal cancers.

Propriétés

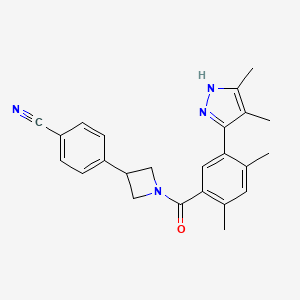

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.